

Methylliberine: A Technical Guide to its Nootropic Properties and Potential

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Compound of Interest		
Compound Name:	Methylliberine	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylliberine (O(2),1,7,9-tetramethylurate), a purine alkaloid structurally similar to caffeine, has emerged as a potential nootropic agent. Marketed as Dynamine®, it is purported to enhance energy, mood, and focus. This technical guide provides a comprehensive overview of the current scientific understanding of **methylliberine**'s nootropic properties, pharmacokinetics, and mechanism of action. It summarizes key quantitative data from human clinical trials and preclinical safety studies, details experimental methodologies, and presents visual representations of its proposed signaling pathways and experimental workflows. While current evidence suggests **methylliberine** positively influences subjective affective states, its efficacy as a cognitive enhancer remains unsubstantiated. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development and cognitive science.

Introduction

Methylliberine is a naturally occurring purine alkaloid found in coffee beans, tea leaves, and other plants.[1][2] Its structural similarity to caffeine and theacrine has led to investigations into its potential as a central nervous system stimulant and nootropic.[3] Unlike caffeine, **methylliberine** is suggested to have a more favorable side-effect profile, with less impact on cardiovascular parameters such as heart rate and blood pressure.[4][5] This guide critically



evaluates the existing scientific literature on **methylliberine**, focusing on its purported nootropic effects and the methodologies used to assess them.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pharmacokinetic, toxicological, and human cognitive performance studies on **methylliberine**.

Table 1: Pharmacokinetic Parameters of Methylliberine

in Humans

Parameter	25 mg Dose	100 mg Dose	Reference
Tmax (hours)	0.6	0.8 - 0.9	[6][7]
t½ (half-life, hours)	1.0 - 1.4	1.4 - 1.5	[6][7]
Cmax (ng/mL)	Data not available	Data not available	[6]
AUC (ng·h/mL)	Data not available	Data not available	[6]
Oral Clearance (L/hr)	Data not available	Data not available	[6]
Oral Volume of Distribution (L)	Data not available	Data not available	[6]

Note: One study reported that co-administration of **methylliberine** with caffeine resulted in a decreased oral clearance and increased half-life of caffeine, suggesting an interaction likely due to inhibition of the CYP1A2 enzyme.[1][8] **Methylliberine**'s own pharmacokinetics were unaffected by caffeine co-administration.[6]

Table 2: Toxicological Data for Methylliberine (Dynamine®) in Rats



Study Type	Species	Doses Administere d	Key Findings	NOAEL (No- Observed- Adverse- Effect Level)	Reference
90-day Repeated- Dose Oral Toxicity	Han:WIST rats	0, 75, 112, 150, 187, and 225 mg/kg bw/day	No mortality or morbidity. No toxicologically relevant clinical or clinical pathology effects. Reversible body weight depression in males at 187 mg/kg. Non-reversible effects on body weight and sexual organs in high-dose males. No toxicological effects in females.	Males: 150 mg/kg bw/day, Females: 225 mg/kg bw/day	[9]
In vivo Mammalian Micronucleus Test	Mammalian species	Up to 700 mg/kg bw	No genotoxicity observed.	Not Applicable	[9]



Bacterial Reverse Mutation Test	Bacteria	Up to OECD recommende d maximum concentration s	No mutagenic activity observed.	Not Applicable	[9]
In vitro Mammalian Chromosoma I Aberration Test	Mammalian cells	Up to OECD recommende d maximum concentration s	No clastogenic activity observed.	Not Applicable	[9]

Table 3: Effects of Methylliberine on Cognitive Function

and Subjective Mood in Healthy Adults

Study	Dosage	Cognitive Tests	Key Cognitive Findings	Key Subjective Findings	Reference
Y-H. Wang et al. (2023)	100 mg/day for 4 days	Stroop Test, Trail Making Test-B (TMT- B)	No significant improvement in Stroop or TMT-B performance compared to placebo.	Significantly improved subjective feelings of energy, concentration, motivation, and mood. Improved well-being and ability to tolerate stress to a greater degree than placebo.	[9]

Experimental Protocols



This section details the methodologies of key experiments cited in this guide.

Human Cognitive Function and Mood Assessment (Y-H. Wang et al., 2023)

- Study Design: A double-blind, randomized, within-subject crossover trial.
- Participants: 25 healthy men and women (mean age 33.5 ± 10.7 years).
- Intervention: Participants ingested either 100 mg of methylliberine (Dynamine™) or a
 placebo (PLA) daily for three days. On the fourth day, they consumed their fourth dose in the
 laboratory.
- Protocol:
 - Baseline Testing (Day 0): Pre-testing of cognitive function and subjective well-being before the first dose.
 - Supplementation Period (Days 1-3): Participants consumed the assigned supplement at home.
 - Testing Day (Day 4):
 - Pre-dose testing (baseline for the day).
 - Ingestion of the fourth dose.
 - Post-ingestion testing at 1, 2, and 3 hours.
 - Washout Period: A one-week washout period between the two conditions (methylliberine and placebo).
- Outcome Measures:
 - Cognitive Function:
 - Stroop Test: Assesses cognitive interference, attention, processing speed, and cognitive flexibility.[6][10] Participants are required to name the ink color of a printed word, where



the word itself may be a conflicting color name.

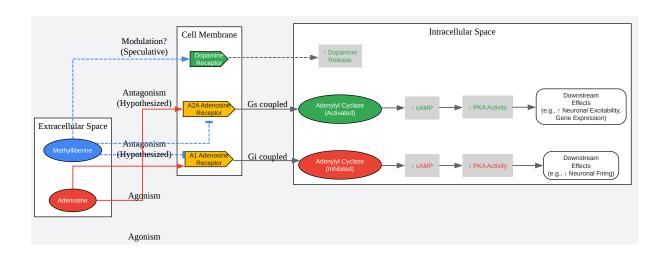
- Trail Making Test-B (TMT-B): Measures cognitive flexibility, processing speed, and executive function.[10][11] Participants must connect a series of numbers and letters in an alternating sequence (e.g., 1-A-2-B-3-C).
- Subjective Well-being: Assessed using visual analog scales (VAS) for various indices including energy, concentration, motivation, and mood.[9][12]
- Vital Signs: Heart rate and blood pressure were monitored.[10]

Pharmacokinetic Interaction Study (Mondal et al., 2022)

- Study Design: A randomized, double-blind, crossover study.
- Participants: Healthy human subjects.
- Intervention: Oral administration of methylliberine (25 mg or 100 mg), caffeine (150 mg), methylliberine (100 mg) plus caffeine (150 mg), or methylliberine (100 mg) plus theacrine (50 mg).
- Protocol:
 - Participants received one of the treatment conditions.
 - Blood samples were collected at various time points post-administration.
 - Plasma concentrations of methylliberine, caffeine, and theacrine were analyzed using UPLC-MS/MS.
- Outcome Measures: Standard pharmacokinetic parameters including Tmax, t½, Cmax, AUC, oral clearance, and oral volume of distribution.[4][6]

Mandatory Visualizations Proposed Signaling Pathways of Methylliberine



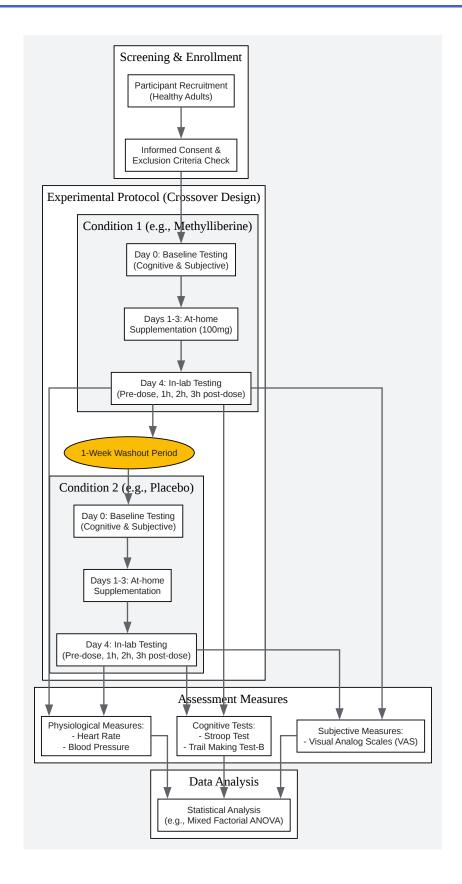


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Caption: Proposed mechanism of action for methylliberine.

Experimental Workflow for Human Cognitive Function Assessment





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